molecular formula C22H24N2O3 B2802360 7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one CAS No. 846584-24-5

7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

Cat. No. B2802360
CAS RN: 846584-24-5
M. Wt: 364.445
InChI Key: AXUKCNUFWFNSMK-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavones. It is commonly referred to as EMD 1214063 and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Mandala et al. (2013) on similar compounds demonstrated significant antibacterial and antifungal activities, underscoring the potential of chromen-4-one derivatives in antimicrobial applications. The study involved synthesizing novel compounds and testing their efficacy against various microbes, supported by molecular docking studies to understand their interaction with bacterial proteins (Mandala et al., 2013).

Catalysis and Organic Synthesis

A study by Ghashang et al. (2015) utilized a silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for synthesizing a series of chromen-4-one derivatives, demonstrating the compound's relevance in facilitating cleaner and efficient chemical reactions (Ghashang et al., 2015).

Anticholinesterase Activity

Filippova et al. (2019) developed a method for synthesizing chromen-4-one derivatives that showed inhibitory activity against butyrylcholinesterase, indicating their potential in treating diseases related to the cholinergic system, such as Alzheimer's (Filippova et al., 2019).

Neuroprotective and Antioxidant Roles

Zuo et al. (2015) explored the neuroprotective effects of a coumarin derivative in models of cerebral ischemia, revealing the compound's antioxidant properties and its ability to protect against neural damage (Zuo et al., 2015).

Anti-cancer and Pharmacological Activities

Abdelwahab and Fekry (2022) synthesized chromene derivatives displaying potential analgesic and anticonvulsant activities, suggesting their utility in cancer treatment and pain management (Abdelwahab & Fekry, 2022).

properties

IUPAC Name

7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-20(16-6-4-3-5-7-16)21(26)17-8-9-19(25)18(22(17)27-15)14-24-12-10-23(2)11-13-24/h3-9,25H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUKCNUFWFNSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

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